2-(Phosphonooxy)ethyl acrylate is a chemical compound with significant applications in various scientific fields, particularly in polymer chemistry and materials science. It is characterized by its phosphono group, which imparts unique properties that enhance its utility in functional materials. The compound has the following specifications:
2-(Phosphonooxy)ethyl acrylate is classified as an acrylate ester, which is a type of vinyl compound used extensively in polymerization processes to create various polymeric materials.
The synthesis of 2-(Phosphonooxy)ethyl acrylate can be achieved through several methods. One common approach involves the reaction of acrylic acid with phosphorous oxychloride followed by hydrolysis. Key technical details include:
For example, a two-step synthesis method involves first forming a phosphonate intermediate, which is then reacted with ethylene glycol to yield 2-(Phosphonooxy)ethyl acrylate .
The molecular structure of 2-(Phosphonooxy)ethyl acrylate features a backbone typical of acrylates, with a phosphonooxy group attached to the ethyl chain. Key structural data includes:
2-(Phosphonooxy)ethyl acrylate participates in various chemical reactions typical for acrylates, including:
These reactions are critical for developing new materials with specific properties tailored for applications in coatings, adhesives, and other polymer-based products .
The mechanism of action for 2-(Phosphonooxy)ethyl acrylate primarily revolves around its ability to undergo radical polymerization. Upon exposure to heat or initiators, the double bond in the acrylate group opens up, enabling the formation of long polymer chains. This process can be summarized as follows:
This mechanism allows for the formation of polymers with varying molecular weights and architectures depending on reaction conditions .
The physical and chemical properties of 2-(Phosphonooxy)ethyl acrylate include:
These properties make it suitable for applications where solubility and reactivity are essential .
2-(Phosphonooxy)ethyl acrylate has diverse scientific uses, including:
The synthesis of 2-(phosphonooxy)ethyl acrylate derivatives follows a sophisticated three-step pathway initiated by the Baylis-Hillman reaction between ethyl acrylate and formaldehyde. This carbon-carbon bond-forming reaction is catalyzed by tertiary amines (typically DABCO, 1,4-diazabicyclo[2.2.2]octane), generating an α-(hydroxymethyl)acrylate intermediate. The mechanism involves nucleophilic addition of the amine catalyst to ethyl acrylate, forming a zwitterion that subsequently undergoes aldol condensation with formaldehyde. Proton transfer and catalyst elimination yield the Baylis-Hillman adduct with the characteristic hydroxymethyl functionality essential for further modification [4] [8].
The second stage involves etherification of this hydroxymethyl intermediate with selected diols under acidic or basic conditions, creating ether linkages that establish the spacer units between the acrylate group and the pending phosphorylation site. The final phosphorylation employs phosphorus oxychloride (POCl₃) as the key reagent, reacting with the terminal hydroxyl group of the spacer unit. This step requires careful stoichiometric control and temperature management (typically -10°C to 25°C) to prevent di- or tri-ester formation. Subsequent controlled hydrolysis converts the phosphochloridate intermediate to the target phosphoric acid monoester functionality, yielding the 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers. This synthetic route produces compounds with molecular weights ranging from 254.18 g/mol (C₈H₁₅O₇P) to 394.45 g/mol (C₁₈H₃₅O₇P), as confirmed by NMR and mass spectrometry [1] [2] [3].
Table 1: Synthetic Parameters and Characteristics of Representative 2-(ω-Phosphonooxy-2-oxaalkyl)acrylates
Monomer | Spacer (R) | Molecular Formula | Molecular Weight (g/mol) | Isolated Yield (%) |
---|---|---|---|---|
3a | (CH₂)₂ | C₈H₁₅O₇P | 254.18 | 55.0 |
3b | (CH₂)₃ | C₉H₁₇O₇P | 268.20 | 58.8 |
3c | (CH₂)₆ | C₁₂H₂₃O₇P | 310.28 | 44.5 |
3g | CH₂CH₂OCH₂CH₂ | C₁₀H₁₉O₈P | 298.23 | 65.0 |
3h | (CH₂CH₂O)₂CH₂CH₂ | C₁₂H₂₃O₉P | 342.28 | 88.6 |
The etherification step serves as the critical bridge for incorporating structurally diverse spacer units that significantly influence the monomer's physicochemical and polymerization properties. Two primary spacer categories have been systematically investigated:
Alkyl Spacers (Hydrocarbon Chains): These hydrophobic spacers, ranging from ethylene (C2) to dodecylene (C12), are introduced via etherification with α,ω-alkanediols (e.g., 1,2-ethanediol, 1,10-decanediol). The reaction typically employs Mitsunobu conditions (trialkylphosphine/dialkyl azodicarboxylate) or base-catalyzed Williamson ether synthesis. Longer alkyl chains (e.g., decamethylene, C10 in monomer 3e) significantly enhance hydrophobicity, which correlates with improved adhesive performance by optimizing the balance between hydrophilic (phosphoric acid) and hydrophobic (alkyl chain) domains. This balance proves crucial for effective interaction with both enamel (highly mineralized) and dentin (organic-rich) substrates in dental applications. Monomer 3e with a C10 spacer demonstrated superior shear bond strength (19.3 MPa on enamel; 23 MPa on dentin) compared to shorter spacers [1] [3].
Oxyalkyl Spacers (Ethylene Oxide Chains): These incorporate hydrophilic ethylene oxide (EO) units (e.g., diethylene glycol, triethylene glycol) via etherification with polyether diols. The increased polarity and flexibility of oxyalkyl spacers enhance water compatibility and influence polymerization kinetics. Monomers 3h ((CH₂CH₂O)₂) and 3i ((CH₂CH₂O)₃) exhibit lower viscosities (4.16 Pa·s and 2.35 Pa·s, respectively) compared to alkyl-spacer analogues, facilitating formulation processing. However, their higher hydrophilicity can potentially compromise hydrolytic stability in aqueous adhesive systems if not properly optimized [1] [2].
Table 2: Influence of Spacer Structure on Polymerization Behavior
Monomer | Spacer Type & Length | Polymerization Enthalpy (ΔRH, kJ·mol⁻¹) | Viscosity (Pa·s) |
---|---|---|---|
3a | Alkyl (C2) | -30.7 | 40.13 ± 0.62 |
3b | Alkyl (C3) | -45.7 | 4.01 ± 0.10 |
3f | Alkyl (C12) | -52.0 | Not reported |
3g | Oxyalkyl (1 EO unit) | -29.3 | 6.26 ± 0.16 |
3i | Oxyalkyl (3 EO units) | -50.8 | 2.35 ± 0.01 |
Phosphorylation represents the decisive functionalization step, with phosphorus oxychloride (POCl₃) established as the optimal reagent for introducing the phosphoric acid monoester group. POCl₃ offers several advantages over alternative agents like P₂O₅ or phosphoric acid:
Reactivity and Selectivity: POCl₃ reacts efficiently with aliphatic hydroxyl groups under mild conditions (-10°C to 25°C) in anhydrous solvents (e.g., THF, dichloromethane), minimizing side reactions such as acrylate double bond addition or hydrolysis. Stoichiometric control (typically 1:1 molar ratio of hydroxyl:POCl₃) is crucial to favor monoester formation over diesters or phosphate triesters. The intermediate phosphorodichloridate is highly reactive, allowing subsequent hydrolysis to the monoacid under controlled aqueous conditions (e.g., using ice-water mixtures or buffered hydrolysis) [1] [3].
Table 3: Phosphorylation Reaction Conditions and Characterization Data
Parameter | Conditions/Outcome |
---|---|
Preferred Agent | POCl₃ |
Reaction Temperature | -10°C to 25°C (controlled addition) |
Solvent | Anhydrous THF or Dichloromethane |
Molar Ratio (OH:POCl₃) | ~1:1 |
Hydrolysis Medium | Ice-water or controlled pH buffer |
³¹P NMR Chemical Shift | -0.11 to 0.16 ppm (confirmed monoester formation) |
IR Absorptions | ~1637-1639 cm⁻¹ (C=C); ~1000-1200 cm⁻¹ (P=O, P-OH) |
Scaling the laboratory synthesis of 2-(phosphonooxy)ethyl acrylates to industrial production presents significant challenges, primarily centered on yield optimization, purification, and maintaining hydrolysis stability throughout the process:
Yield Limitations and Causes: Reported yields for the overall 3-step synthesis vary considerably depending on the spacer length and type. While some oxyalkyl derivatives (e.g., 3h with a diethylene glycol spacer) achieve high yields (88.6%), long-chain alkyl spacers (e.g., 3d, C10 alkyl) suffer from lower yields (20.9%). This variability arises from several factors: (1) Purification difficulties: Long alkyl chains increase hydrophobicity, complicating the removal of polar by-products (e.g., phosphoric acid, diesters) via aqueous workup. (2) Side reactions during phosphorylation: Longer reaction times needed for less reactive long-chain alcohol intermediates can promote acrylate polymerization or di-ester formation. (3) Sensitivity during Baylis-Hillman step: The reaction can be sluggish and sensitive to impurities, requiring optimized catalysts and potentially high-pressure conditions to improve efficiency and yield [1] [6] [8].
Scalability Challenges:
Acrylate Polymerization Inhibition: The acrylic double bond is prone to radical polymerization during processing and storage. Effective inhibition requires optimized levels of radical inhibitors (e.g., hydroquinone, phenothiazine) and oxygen, alongside strict temperature control, especially during distillation or concentration steps. Maintaining inhibitor efficacy during storage under ambient conditions is crucial for shelf-life [6].
Industrial Process Considerations: Patent literature describes acid-catalyzed esterification processes adapted for related acrylates, emphasizing continuous removal of water to drive equilibrium and careful temperature control (typically <120°C) to prevent acrylic acid dimerization or polymerization. While not directly describing 2-(phosphonooxy)ethyl acrylate, these principles apply. Post-reaction processing involves neutralization (e.g., with sodium carbonate or hydroxide), phase separation, and multi-stage distillation under vacuum with inhibitors. Waste streams containing phosphates and salts require specific treatment protocols [6].
Table 4: Scalability Factors and Optimization Strategies for Industrial Production
Challenge | Impact on Yield/Quality | Potential Mitigation Strategy |
---|---|---|
Long Spacer Purification | Low yields (e.g., 20.9% for C10 alkyl spacer 3d) | Continuous liquid-liquid extraction; Reprecipitation |
Intermediate Hydrolysis | Reduced yield; Increased by-products | Rigorous anhydrous conditions; Closed processing |
Acrylate Polymerization | Product loss; Increased viscosity | Optimized inhibitor cocktails; Low-temperature processing |
By-product Removal (Salts, Acids) | Impure product; Reduced adhesive performance | Multi-stage washing; Membrane filtration; Short-path distillation |
Baylis-Hillman Efficiency | Variable yields in first step (8.8%-73.5%) | High-pressure conditions; Improved catalysts (e.g., DBU) |
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